molecular formula C18H17N B14132930 2,2-Dibenzyl-2H-pyrrole CAS No. 89188-73-8

2,2-Dibenzyl-2H-pyrrole

Katalognummer: B14132930
CAS-Nummer: 89188-73-8
Molekulargewicht: 247.3 g/mol
InChI-Schlüssel: PCMINTAIHOJCCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dibenzyl-2H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with two benzyl groups at the 2-position. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibenzyl-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with a suitable diketone or aldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dibenzyl-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Wissenschaftliche Forschungsanwendungen

2,2-Dibenzyl-2H-pyrrole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2-Dibenzyl-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.

    Imidazole: A five-membered heterocycle with two nitrogen atoms.

Uniqueness: 2,2-Dibenzyl-2H-pyrrole is unique due to its specific substitution pattern with two benzyl groups, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from other pyrrole derivatives and similar heterocyclic compounds .

Eigenschaften

CAS-Nummer

89188-73-8

Molekularformel

C18H17N

Molekulargewicht

247.3 g/mol

IUPAC-Name

2,2-dibenzylpyrrole

InChI

InChI=1S/C18H17N/c1-3-8-16(9-4-1)14-18(12-7-13-19-18)15-17-10-5-2-6-11-17/h1-13H,14-15H2

InChI-Schlüssel

PCMINTAIHOJCCL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2(C=CC=N2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.